

A Technical Guide to Zeinoxanthin: Properties, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Zeinoxanthin**

Cat. No.: **B1232132**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **zeinoxanthin**, a xanthophyll carotenoid of interest for its antioxidant properties. This document details its physicochemical properties, biological functions, biosynthetic pathway, and relevant experimental protocols for its study.

Core Properties of Zeinoxanthin

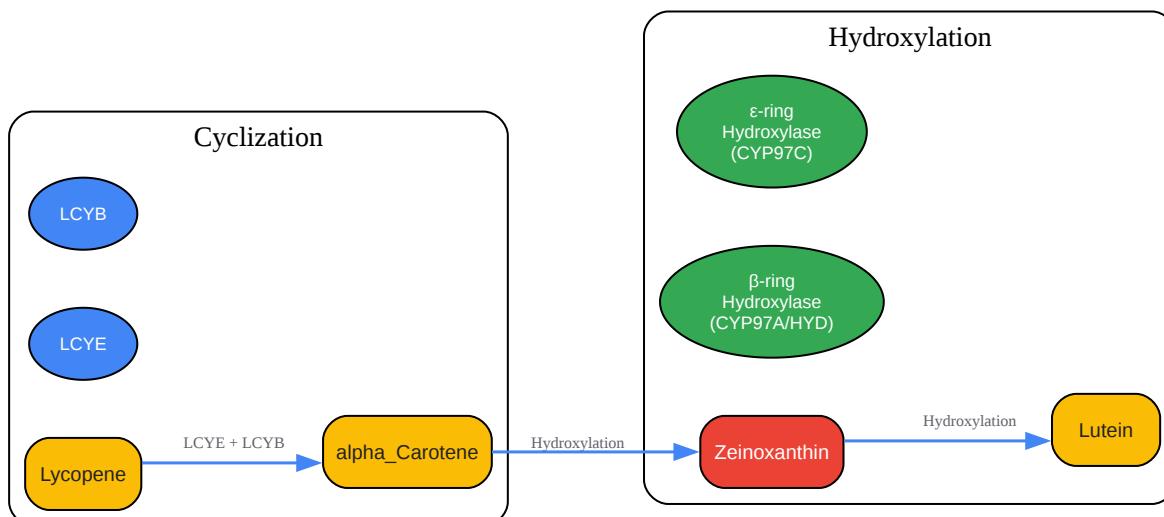
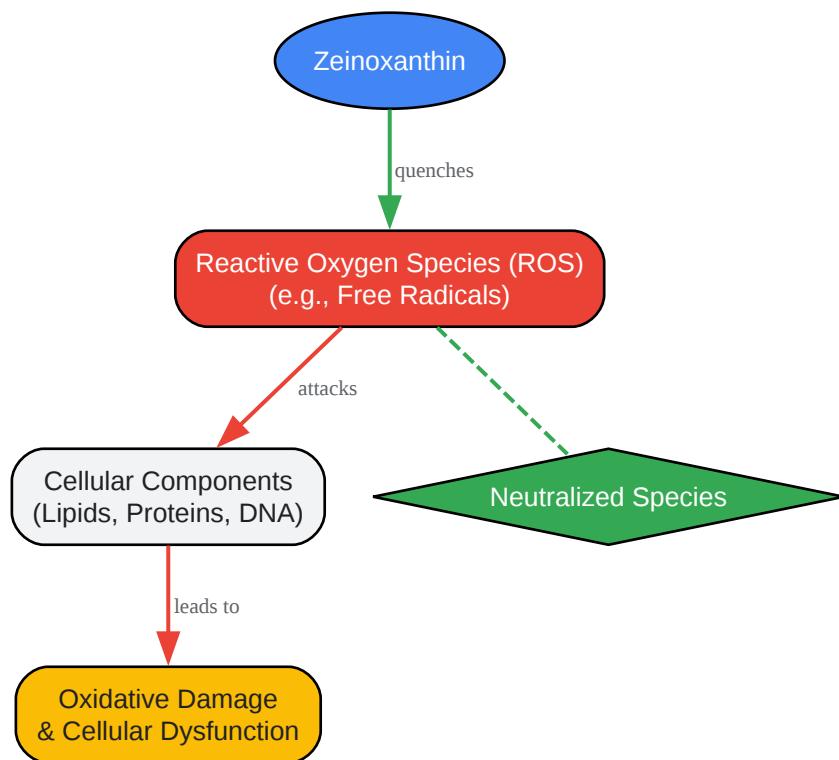
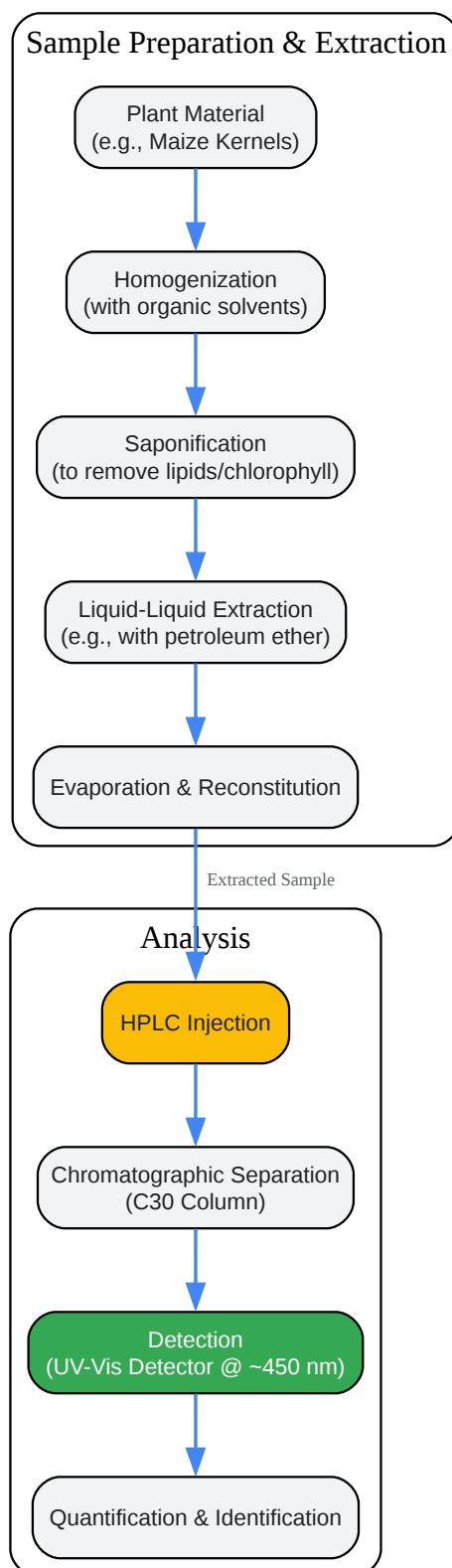

Zeinoxanthin is a naturally occurring carotenoid pigment found in various plants, including corn and oranges, and is also present in the human eye.^{[1][2]} As a member of the xanthophyll family, it is an oxygenated derivative of carotenes.

Table 1: Physicochemical Properties of **Zeinoxanthin**

Property	Value	Source
Chemical Formula	C ₄₀ H ₅₆ O	[1] [3] [4] [5] [6]
Molecular Weight	552.87 - 552.9 g/mol	[3] [4] [5] [6]
IUPAC Name	(1R)-3,5,5-trimethyl-4- [(1E,3E,5E,7E,9E,11E,13E,15 E,17E)-3,7,12,16-tetramethyl- 18-[(1R)-2,6,6- trimethylcyclohex-2-en-1- yl]octadeca- 1,3,5,7,9,11,13,15,17- nonaenyl]cyclohex-3-en-1-ol	[1] [3]
Synonyms	3-Hydroxy-alpha-carotene, Physoxanthin, (3R,6'R)- beta,epsilon-caroten-3-ol	[3]
CAS Number	24480-38-4	[3]

Biological Significance and Signaling


Zeinoxanthin is an intermediate in the α -carotene branch of the carotenoid biosynthesis pathway in plants.[\[1\]](#) This pathway begins with the cyclization of lycopene. The formation of α -carotene requires the concerted action of two enzymes: lycopene ε -cyclase (LCYE) and lycopene β -cyclase (LCYB).[\[6\]](#) Subsequently, α -carotene is hydroxylated by a β -ring hydroxylase to form **zeinoxanthin**.[\[1\]](#) **Zeinoxanthin** can then be further hydroxylated by an ε -ring hydroxylase to produce lutein.[\[1\]](#) The key enzymes involved in this specific part of the pathway are cytochrome P450 enzymes (CYP97 family) and non-heme diiron (HYD) enzymes.[\[4\]](#)



[Click to download full resolution via product page](#)

Biosynthesis of **Zeinoxanthin** from Lycopene.

Like other carotenoids, **zeinoxanthin** possesses significant antioxidant properties, which are attributed to its long chain of conjugated double bonds.^[2] Antioxidants function by neutralizing reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage.^[7] This protective mechanism is crucial in mitigating the risks of various chronic diseases. The antioxidant activity of carotenoids involves quenching free radicals to stabilize them.^[7] This role is particularly important for eye health, where **zeinoxanthin** helps shield against oxidative stress.^[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [aocs.org](https://www.aocs.org) [aocs.org]
- 2. Zeinoxanthin - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. The zeaxanthin biosynthesis enzyme beta-carotene hydroxylase is involved in myxoxanthophyll synthesis in *Synechocystis* sp. PCC 6803 - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [\[sielc.com\]](https://sielc.com)
- 6. Frontiers | Carotenoid metabolism: New insights and synthetic approaches [\[frontiersin.org\]](https://frontiersin.org)
- 7. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [A Technical Guide to Zeinoxanthin: Properties, Biosynthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1232132#zeinoxanthin-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1232132#zeinoxanthin-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com